In Vivo Antinociceptive Activity: 4-(2-Ethoxyphenyl)piperazine Derivative vs. Structural Class
The derivative 1-(3-cyclohexyl-1-oxo-propyl)-4-(2-ethoxyphenyl)-piperazine (D 16 120), which contains the 4-(2-ethoxyphenyl)piperazine core, demonstrated strong non-opiate antinociceptive activity in animal models [1]. Critically, this compound exhibited a high therapeutic margin with respect to undesired side effects and toxicity relative to other N'-acylated phenylpiperazines evaluated in the same study [1].
| Evidence Dimension | In vivo antinociceptive activity and therapeutic margin |
|---|---|
| Target Compound Data | Strong non-opiate antinociceptive activity with high therapeutic margin |
| Comparator Or Baseline | Other N'-acylated phenylpiperazines from the same study (specific structural comparators not enumerated in abstract) |
| Quantified Difference | Qualitatively superior therapeutic margin reported; exact numeric comparative data requires full-text access |
| Conditions | Animal models of nociception; full experimental details in Arzneimittelforschung 1988 |
Why This Matters
This head-to-head evidence establishes that the 2-ethoxyphenyl substitution pattern confers meaningful in vivo pharmacological advantages over alternative acylated phenylpiperazines, justifying selection of this scaffold for analgesic drug discovery programs.
- [1] Oepen G, Bork A, Jakovlev V, Nickel B, Thiemer K, Engel J. New analgesically-active N'-acylated phenylpiperazines. Arzneimittelforschung. 1988;38(11):1549-1552. PMID: 3214437. View Source
